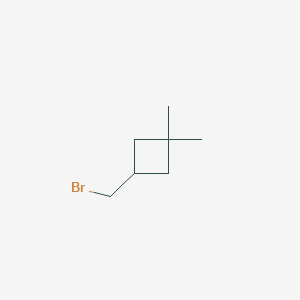

3-(Bromomethyl)-1,1-dimethylcyclobutane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

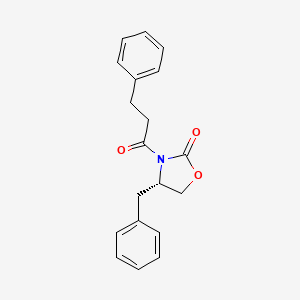

The compound “3-(Bromomethyl)-1,1-dimethylcyclobutane” is a cyclobutane derivative. Cyclobutane is a type of cycloalkane (a hydrocarbon with carbon atoms arranged in a ring) with four carbon atoms . The “3-(Bromomethyl)” indicates that a bromomethyl group (-CH2Br) is attached to the third carbon in the cyclobutane ring. The “1,1-dimethyl” indicates that two methyl groups (-CH3) are attached to the first carbon in the ring .

Molecular Structure Analysis

The molecular structure of “3-(Bromomethyl)-1,1-dimethylcyclobutane” would consist of a four-membered carbon ring (cyclobutane) with a bromomethyl group attached to one carbon and two methyl groups attached to another carbon .Chemical Reactions Analysis

Again, while specific reactions involving “3-(Bromomethyl)-1,1-dimethylcyclobutane” are not available, brominated compounds are often used in substitution reactions, where the bromine atom is replaced by another atom or group .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Bromomethyl)-1,1-dimethylcyclobutane” would depend on its molecular structure. In general, cyclobutanes are relatively stable, although less so than other cycloalkanes due to the strain in the four-membered ring .Applications De Recherche Scientifique

Synthesis of Beta-Substituted Acrylates

3-(Bromomethyl)-1,1-dimethylcyclobutane: serves as an organic building block in the synthesis of beta-substituted acrylates. These acrylates are crucial intermediates in producing polymers with specific properties, such as increased thermal stability or altered optical characteristics .

Preparation of Antimicrobial Agents

This compound is utilized in the preparation of antimicrobial agents. By incorporating it into various molecular frameworks, researchers can develop new drugs with potential efficacy against resistant bacterial strains.

Chemotherapeutic Research

In the realm of cancer research, 3-(Bromomethyl)-1,1-dimethylcyclobutane is used to synthesize chemotherapeutic agents. Its incorporation into drug design can lead to novel treatments targeting specific cancer cell lines.

Cell Biology Studies

The compound finds application in cell biology as a tool for probing cellular processes. It can be used to label or modify biological molecules, aiding in the understanding of cell function and signaling pathways.

Industrial Synthesis of Pharmaceuticals

In the pharmaceutical industry, 3-(Bromomethyl)-1,1-dimethylcyclobutane is a starting material for synthesizing various therapeutic compounds. Its versatility allows for the creation of a wide range of pharmaceuticals with diverse biological activities.

Production of Dyes and Pigments

The compound is also involved in synthesizing dyes and pigments. Through various chemical reactions, it can contribute to the development of new colorants for industrial and artistic applications.

Synthesis of Agrochemicals

Agrochemical research uses 3-(Bromomethyl)-1,1-dimethylcyclobutane to create compounds that protect crops from pests and diseases. It plays a role in developing pesticides, herbicides, and fungicides.

Allylation of Ketones

It is used in the allylation of ketones, a fundamental reaction in organic chemistry that forms carbon-carbon bonds. This reaction is pivotal in synthesizing bioactive unsaturated lactones and other heterocyclic compounds .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(bromomethyl)-1,1-dimethylcyclobutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Br/c1-7(2)3-6(4-7)5-8/h6H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYGBCXUPQXFKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)CBr)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70505895 |

Source

|

| Record name | 3-(Bromomethyl)-1,1-dimethylcyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)-1,1-dimethylcyclobutane | |

CAS RN |

76207-22-2 |

Source

|

| Record name | 3-(Bromomethyl)-1,1-dimethylcyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(bromomethyl)-1,1-dimethylcyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.